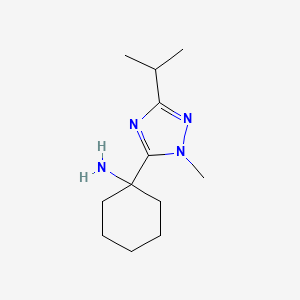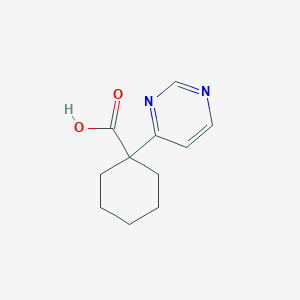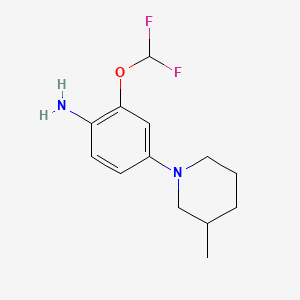
(5-Fluoronaphthalen-2-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Fluoronaphthalen-2-yl)methanamine is an organic compound that belongs to the class of aralkylamines It is characterized by a naphthalene ring substituted with a fluorine atom at the 5-position and an amine group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-Fluoronaphthalen-2-yl)methanamine typically involves the following steps:
Bromination: Starting with naphthalene, bromination is carried out to introduce a bromine atom at the desired position.
Fluorination: The brominated naphthalene undergoes a nucleophilic substitution reaction with a fluorinating agent to replace the bromine atom with a fluorine atom.
Amination: The fluorinated naphthalene is then subjected to a reaction with ammonia or an amine source to introduce the amine group at the 2-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
(5-Fluoronaphthalen-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form more saturated derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of more saturated amine derivatives.
Substitution: Formation of substituted naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
(5-Fluoronaphthalen-2-yl)methanamine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of (5-Fluoronaphthalen-2-yl)methanamine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological macromolecules, while the fluorine atom can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(5-Phenylfuran-2-yl)methanamine: Similar structure but with a furan ring instead of a naphthalene ring.
(5-Chloro-6-fluoropyridin-2-yl)methanamine: Contains a pyridine ring with chlorine and fluorine substituents.
(4-Fluoronaphthalen-1-yl)methanamine: Similar structure but with the fluorine atom at the 4-position.
Uniqueness
(5-Fluoronaphthalen-2-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C11H10FN |
|---|---|
Molekulargewicht |
175.20 g/mol |
IUPAC-Name |
(5-fluoronaphthalen-2-yl)methanamine |
InChI |
InChI=1S/C11H10FN/c12-11-3-1-2-9-6-8(7-13)4-5-10(9)11/h1-6H,7,13H2 |
InChI-Schlüssel |
ITEIJCOPQOIDEV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC(=C2)CN)C(=C1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(5-Amino-1h,2'h-[3,3'-bipyrazol]-1-yl)ethan-1-ol](/img/structure/B13636059.png)

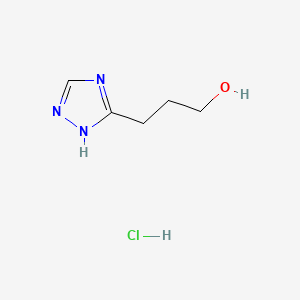
![N-{3-[ethyl(methyl)amino]propyl}cyclopropanamine](/img/structure/B13636077.png)



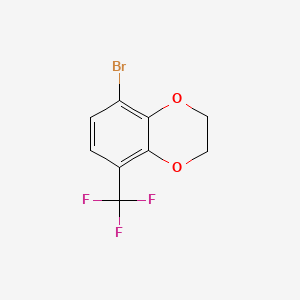
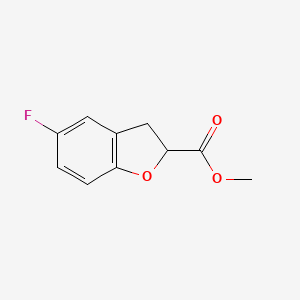
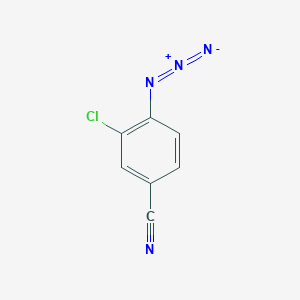
![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[(1H-pyrazol-3-yl)methyl]carbamoyl}butanoicacid](/img/structure/B13636117.png)
